molecular formula C14H27NO B14159140 1-(2,6-Dimethylpiperidin-1-yl)heptan-1-one CAS No. 51839-52-2

1-(2,6-Dimethylpiperidin-1-yl)heptan-1-one

Katalognummer: B14159140
CAS-Nummer: 51839-52-2
Molekulargewicht: 225.37 g/mol
InChI-Schlüssel: QOGLUALNXRMZQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)heptan-1-one involves several steps, typically starting with the preparation of the piperidine ring. One common synthetic route involves the alkylation of 2,6-dimethylpiperidine with a suitable alkyl halide, followed by oxidation to introduce the ketone functionality. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethylformamide .

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency. These methods often involve continuous flow processes and the use of catalysts to enhance reaction rates and yields.

Analyse Chemischer Reaktionen

1-(2,6-Dimethylpiperidin-1-yl)heptan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents. Reagents like alkyl halides or acyl chlorides are commonly used in these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Wissenschaftliche Forschungsanwendungen

1-(2,6-Dimethylpiperidin-1-yl)heptan-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)heptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-(2,6-Dimethylpiperidin-1-yl)heptan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the piperidine ring and the heptanone chain, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

51839-52-2

Molekularformel

C14H27NO

Molekulargewicht

225.37 g/mol

IUPAC-Name

1-(2,6-dimethylpiperidin-1-yl)heptan-1-one

InChI

InChI=1S/C14H27NO/c1-4-5-6-7-11-14(16)15-12(2)9-8-10-13(15)3/h12-13H,4-11H2,1-3H3

InChI-Schlüssel

QOGLUALNXRMZQX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(=O)N1C(CCCC1C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.